molecular formula C16H12FNO4 B1662147 Cyhalofop CAS No. 122008-78-0

Cyhalofop

Cat. No.: B1662147
CAS No.: 122008-78-0
M. Wt: 301.27 g/mol
InChI Key: ROBSGBGTWRRYSK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyhalofop-butyl [(R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid butyl ester] is a post-emergence aryloxyphenoxypropionate (APP) herbicide widely used to control grass weeds in rice paddies. It inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis . Upon absorption, this compound-butyl is rapidly hydrolyzed to its active form, this compound acid, which disrupts lipid synthesis in susceptible plants . Resistance to this compound in weeds like Echinochloa crus-galli (barnyardgrass) is attributed to both target-site mutations (e.g., ACCase gene overexpression) and non-target-site mechanisms, including enhanced metabolic detoxification via cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) .

Preparation Methods

The synthesis of cyhalofop-butyl involves several steps:

Chemical Reactions Analysis

Etherification Reaction

Reaction conditions and catalysts significantly impact yield and optical purity:

CatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (e.e. %)Source
NoneDMF8072-
N(Bu)₄HSO₄DMF809498
N(Bu)₄BrDMF809292
TEBADMF809295

Key Findings :

  • Phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate, N(Bu)₄HSO₄) enhance both yield (94%) and enantioselectivity (98% e.e.) by facilitating ion-pair transfer in biphasic systems .

  • Solvent dependency : DMF outperforms acetonitrile, DMAc, and nonpolar solvents (e.g., toluene) due to superior solubility of reactants and base (K₂CO₃) .

  • Temperature sensitivity : Reactions above 100°C reduce optical purity due to racemization under alkaline conditions .

Esterification Reaction

The intermediate acid undergoes esterification with butyl bromide:

  • Stoichiometry : A 3:1 molar excess of butyl bromide is required for >95% yield; lower ratios (2:1) yield 82% .

  • Solvent : DMF or chlorobenzene, with K₂CO₃ as a base .

  • Product isolation : Excess butyl bromide is recovered via distillation .

Resorcinol-Based Pathway

  • Step 1 : Resorcinol reacts with 3,4-difluorobenzonitrile to form 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile.

  • Step 2 : Alkylation with (S)-tosyl lactate yields this compound-butyl.
    Limitations :

  • Racemization reduces (R)-isomer purity to 80–90% .

  • High cost due to 3,4-difluorobenzonitrile consumption and byproduct formation .

Racemization Mitigation Strategies

  • Low-temperature catalysis : Maintaining reactions at 80°C prevents racemization while achieving >90% conversion .

  • Chiral retention : Phase-transfer catalysts stabilize the transition state, preserving (R)-configuration .

Reaction Byproducts and Challenges

  • Byproducts : Biphenol derivatives form due to resorcinol’s dual phenolic hydroxyl groups, increasing 3,4-difluorobenzonitrile consumption .

  • Cost drivers : 3,4-Difluorobenzonitrile accounts for ~70% of raw material costs, necessitating high-yield protocols .

Environmental Degradation Pathways

While not a synthesis reaction, environmental breakdown includes:

  • Hydrolysis : Rapid degradation in water (half-life <1 day at pH 7) to this compound acid .

  • Photolysis : UV exposure accelerates decomposition .

Industrial-Scale Optimization

  • Catalyst recycling : Tetrabutylammonium salts are recovered via aqueous extraction .

  • Solvent selection : DMF is preferred for its balance of reactivity and cost .

This synthesis framework highlights the interplay between catalytic innovation, solvent engineering, and stoichiometric precision to achieve high-purity this compound-butyl. Experimental data from controlled studies provide actionable insights for industrial applications, emphasizing phase-transfer catalysis as the gold standard for enantioselective synthesis.

Scientific Research Applications

Cyhalofop is a chemical compound primarily utilized as a selective herbicide in agriculture, particularly for rice cultivation3 . Its main application is to control grass weeds, ensuring the healthy growth of rice crops3.

Chemical Description

This compound-butyl is an aryloxyphenoxy propionate herbicide . The compound's chemical name is butyl (R) -2-[4-(4-cyano-2-fluorophenoxy) phenoxy] propionate .

Mode of Action

This compound-butyl works by inhibiting the activity of serine threonine protein phosphatase (STPP), an enzyme crucial for the growth and development of grass weeds3. By disrupting this enzyme, this compound-butyl interferes with important cellular processes, ultimately leading to the death of the targeted grass weeds3.

Formulation and Application

This compound-butyl is typically formulated as an emulsifiable concentrate (EC) or a suspension concentrate (SC)3. These formulations allow for easy mixing and application, ensuring effective weed control in various agricultural settings3. The recommended dosage of this compound-butyl varies depending on the target weed species, crop, and local regulations3. For foliar applications in rice, the dose ranges from 100 to 500 grams of active ingredient per hectare3.

Agricultural Applications

This compound-butyl is primarily used to control grass weeds in crops such as rice3. It effectively targets grass weeds like barnyard grass, wild oats, ryegrass, and Johnson grass3. Additionally, it controls Leptocloa species and other grasses in rice fields3. this compound-butyl provides selective control, allowing for the suppression of grass weeds while preserving the growth of rice plants3.

Benefits

This compound-butyl exhibits high activity and excellent selectivity for killing weeds, with the advantage of low toxicity and minimal residue . Due to its low application rates, this compound-butyl is considered a highly efficient, environmentally benign, and safe herbicide, as it is mildly hydrolyzed under neutral or weak acid environments .

Resistance Mechanisms

Resistance to this compound-butyl has been observed in some grass-weed populations . Studies have identified diverse mechanisms associated with this compound-butyl resistance, including alterations in ACCase mutations . For example, a Trp 2027-Cys substitution might explain this compound-butyl resistance in certain L. chinensis populations .

Environmental Considerations

While this compound-butyl is generally considered safe, research indicates potential environmental impacts. For instance, this compound-butyl exposure can induce oxidative stress and muscle damage in certain aquatic species . One study showed that exposure to this compound-butyl can significantly alter metabolism-related pathways in P. clarkii, affecting drug metabolism, glutathione metabolism, fatty acid biosynthesis, and fatty acid degradation .

Regulatory Information

Mechanism of Action

Cyhalofop exerts its herbicidal effects by inhibiting the enzyme acetyl coenzyme A carboxylase (ACCase). This enzyme is pivotal in the biosynthesis of fatty acids, which are essential for cell membrane formation and energy storage in plants. By inhibiting ACCase, this compound disrupts fatty acid synthesis, leading to the death of the targeted grass weeds .

Comparison with Similar Compounds

ACCase-Inhibiting Herbicides

Metamifop

  • Chemical Profile : A newer APP herbicide with structural similarities to cyhalofop.
  • Efficacy : Metamifop exhibits stronger binding affinity to LcCYP76C1–5 (a detoxification enzyme in Leptochloa chinensis), with a binding energy of −7.39 kcal/mol compared to this compound acid’s −6.18 kcal/mol . This suggests metamifop may face faster metabolic resistance in weeds.
  • Resistance Mechanisms : Both herbicides induce P450-mediated detoxification, but this compound resistance in barnyardgrass is linked to ACCase1/ACCase3 overexpression, whereas metamifop resistance involves CYP76C1 gene amplification .

Fenoxaprop-P-ethyl

  • Efficacy: Fenoxaprop-P-ethyl shows broader-spectrum activity against grasses but lower stability under flooded conditions compared to this compound .
  • Environmental Persistence: this compound’s anionic form (pKa 3.9) reduces sorption to biochar, leading to higher mobility in soil, whereas fenoxaprop’s ester form exhibits moderate adsorption .

Non-ACCase Herbicides with Overlapping Use Cases

Propanil

  • Mode of Action : A photosystem II inhibitor.
  • Resistance Trends: Propanil resistance in Echinochloa is widespread (53% of tested populations) compared to this compound (12%) due to prolonged use .
  • Environmental Stability : Propanil degrades rapidly via hydrolysis, whereas this compound’s persistence is pH-dependent, with reduced efficacy in alkaline soils .

Clomazone

  • Mode of Action: A carotenoid biosynthesis inhibitor.
  • Sorption Behavior: Clomazone has 3–10× higher sorption to biochar (RE = 65–70%) than this compound (RE = 6–35%) due to its non-ionic structure and hydrophobic interactions .

Data Tables

Table 1: Efficacy and Resistance Profiles of Herbicides

Herbicide Target Site Resistance Prevalence* Key Resistance Mechanism
This compound-butyl ACCase 12% ACCase1/3 overexpression
Metamifop ACCase 18% (estimated) CYP76C1 amplification
Propanil Photosystem II 53% Enhanced metabolic detoxification
Quinclorac Auxin mimic 28% Unknown

Resistance prevalence in *Echinochloa spp.

Table 2: Physicochemical and Environmental Properties

Herbicide pKa Sorption (Koc) Dominant Form in Soil Biochar Sorption (RE%)
This compound acid 3.9 186 Anionic 6–35
Clomazone Non-ionic 300 Non-ionic 65–70
Propanil 1.8 50–100 Neutral <10

Key Research Findings

Metabolic Resistance : this compound-resistant barnyardgrass reduces this compound acid content by 63–67% via P450/GST-mediated detoxification, a mechanism less common in propanil-resistant weeds .

Target-Site vs. Non-Target Resistance: ACCase gene amplification is rare in this compound resistance, contrasting with metamifop, where CYP76C1 amplification is prevalent .

Environmental Sensitivity : this compound efficacy drops under high pH or flooding, whereas quinclorac remains stable but faces higher resistance risks .

Biological Activity

Cyhalofop-butyl is a selective herbicide primarily used for controlling grass weeds in rice paddies. Its biological activity encompasses a range of effects on various organisms, including plants and aquatic life. This article consolidates findings from multiple studies to provide an authoritative overview of the biological activity of this compound-butyl, focusing on its mechanisms of action, toxicity, resistance development, and ecological implications.

This compound-butyl functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid synthesis in susceptible plant species. This inhibition leads to the cessation of growth and eventual death of target weeds. The herbicide's efficacy is particularly notable against Leptochloa chinensis (barnyardgrass), a common weed in rice cultivation.

MechanismDescription
ACCase InhibitionBlocks fatty acid synthesis, leading to plant growth inhibition
Target SpeciesPrimarily effective against grass weeds like L. chinensis
Resistance DevelopmentMutations in ACCase genes can confer resistance in certain populations

Toxicological Effects

Recent studies have highlighted the hepatotoxic and immunotoxic effects of this compound-butyl, particularly in aquatic organisms such as zebrafish. Exposure to this herbicide has been shown to induce significant liver damage and affect immune responses.

Case Study: Zebrafish Embryo Exposure

In a study examining the effects of this compound-butyl on zebrafish embryos, researchers found:

  • Hepatotoxicity : Significant liver damage was observed at concentrations as low as 0.166 mg/L, with increased activity of liver enzymes indicating cellular stress.
  • Immunotoxicity : The herbicide exposure led to alterations in immune cell populations, suggesting potential long-term impacts on fish health .

Table 2: Toxicological Effects Observed in Zebrafish

EndpointConcentration (mg/L)Effect Observed
Liver Enzyme Activity0.166Increased activity of caspases
Immune Cell Alteration0.333Significant changes in immune profiles

Resistance Mechanisms

The development of resistance to this compound-butyl has been documented in various weed populations. Mechanisms include target site resistance (TSR) through mutations in the ACCase gene and metabolic resistance involving cytochrome P450 enzymes and glutathione S-transferases (GSTs).

Findings from Recent Research

  • Mutational Analysis : Studies identified specific mutations (e.g., Trp 2027-Cys) associated with resistance in L. chinensis populations .
  • Metabolic Resistance : Upregulation of P450 and GST genes was linked to enhanced detoxification capabilities in resistant biotypes .

Table 3: Resistance Mechanisms Identified

MechanismDescription
Target Site ResistanceMutations in ACCase gene leading to reduced herbicide binding
Metabolic ResistanceEnhanced detoxification via P450s and GSTs

Ecological Implications

The widespread use of this compound-butyl raises concerns about its ecological impact, particularly on non-target species. The toxicity observed in aquatic organisms suggests potential risks for ecosystems surrounding agricultural areas.

Summary of Ecological Risks

  • Aquatic Toxicity : Significant adverse effects on fish and other aquatic organisms.
  • Resistance Development : Potential for increased herbicide use leading to further ecological imbalances.

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways targeted by Cyhalofop in grass weeds, and how can researchers design experiments to quantify enzyme inhibition?

this compound inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis. To study this, researchers can use in vitro enzyme assays with purified ACCase from susceptible and resistant weed species. Include controls with ACCase inhibitors (e.g., diclofop-methyl) to validate specificity. Measure enzyme activity via spectrophotometric detection of NADH consumption or malonyl-CoA production .

Q. What standardized protocols exist for evaluating this compound’s efficacy in controlled agricultural trials?

Follow dose-response experiments in greenhouse or field settings using randomized block designs. Apply this compound at varying concentrations (e.g., 50–400 g ai/ha) to juvenile grass weeds (e.g., Echinochloa crus-galli). Assess mortality rates, biomass reduction, and chlorophyll content at 7, 14, and 21 days post-application. Use ANOVA to compare treatment effects and calculate ED₅₀ values .

Q. How can researchers assess this compound’s environmental persistence in soil and water systems?

Conduct soil half-life studies under controlled conditions (e.g., 25°C, 70% field capacity). Extract this compound and its metabolites (e.g., this compound-acid) using QuEChERS or solid-phase extraction, followed by quantification via HPLC-MS/MS. For aquatic systems, monitor degradation kinetics in water-sediment microcosms under aerobic/anaerobic conditions. Include abiotic controls to distinguish microbial vs. chemical degradation .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound resistance in weeds, and how can CRISPR-Cas9 be used to validate target-site mutations?

Resistance often arises from ACCase gene mutations (e.g., Ile-1781-Leu). Amplify ACCase domains from resistant biotypes via PCR and sequence them to identify mutations. Use CRISPR-Cas9 to introduce suspected mutations into susceptible plant models (e.g., Arabidopsis). Compare herbicide sensitivity between wild-type and edited lines to confirm causal mutations .

Q. How can transcriptomic and metabolomic approaches elucidate non-target-site resistance (NTSR) to this compound?

Perform RNA-seq on resistant vs. susceptible weeds to identify upregulated detoxification genes (e.g., cytochrome P450s, GSTs). Validate findings with qRT-PCR. For metabolomics, use LC-HRMS to profile conjugates (e.g., glutathione-Cyhalofop adducts). Integrate datasets with bioinformatics tools like KEGG pathway analysis to map metabolic shifts .

Q. What synergistic effects occur when this compound is combined with auxin herbicides, and how can isobologram analysis optimize mixture ratios?

Test binary mixtures (e.g., this compound + 2,4-D) in dose-additivity experiments. Calculate the combined effect using Colby’s method or isobologram analysis. Fit data to a logistic model to determine synergistic/antagonistic indices. Validate field efficacy in plots with mixed weed populations (broadleaf + grass) .

Q. How do soil microbiota influence this compound degradation, and what metagenomic tools can identify key degrading organisms?

Incubate this compound-treated soil samples and extract DNA at intervals. Perform shotgun metagenomics or 16S rRNA sequencing to track microbial community shifts. Enrich consortia in minimal media with this compound as the sole carbon source. Identify degradative pathways via genome-resolved metagenomics and heterologous expression of putative hydrolase genes .

Q. Methodological Considerations

  • Data Contradictions : When conflicting results arise (e.g., variable ED₅₀ values across studies), re-evaluate experimental conditions (e.g., plant growth stage, application timing) and validate assays with reference standards .
  • Statistical Rigor : Use mixed-effects models to account for spatial variability in field trials. Report confidence intervals for degradation half-lives and resistance allele frequencies .

Properties

IUPAC Name

(2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4/c1-10(16(19)20)21-12-3-5-13(6-4-12)22-15-7-2-11(9-18)8-14(15)17/h2-8,10H,1H3,(H,19,20)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBSGBGTWRRYSK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701022032
Record name Cyhalofop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122008-78-0
Record name Cyhalofop [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122008780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyhalofop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyhalofop
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYHALOFOP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58150F267D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.